molecular formula C18H19NO4S B2626721 N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide CAS No. 923448-08-2

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide

Cat. No.: B2626721
CAS No.: 923448-08-2
M. Wt: 345.41
InChI Key: FOZJKLFHQWHMHY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is a synthetic propanamide derivative intended for research and laboratory use. As a propanamide, this compound class is of significant interest in medicinal chemistry for its potential to interact with various biological targets. Propanamide derivatives are frequently explored for their pharmacological properties and have been investigated as modulators of enzymes and receptors in preclinical research . The structural features of this compound—including the acetylphenyl group and the benzylsulfonyl moiety—suggest it may be designed for high-affinity binding and target selectivity. Compounds with similar sulfonyl and amide functional groups are often key subjects in developing novel therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-benzylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-14(20)16-8-5-9-17(12-16)19-18(21)10-11-24(22,23)13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZJKLFHQWHMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide typically involves a multi-step process:

    Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-acetylphenylamine.

    Sulfonylation: The 3-acetylphenylamine is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(benzylsulfonyl)benzoic acid.

    Reduction: N-(3-acetylphenyl)-3-(benzylthio)propanamide.

    Substitution: N-(3-acetylphenyl)-3-(substituted-benzylsulfonyl)propanamide.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise as inhibitors of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundCancer TypeMechanism of Action
This compoundBreast CancerInduces apoptosis
Related SulfonamidesVariousCell cycle arrest

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .

Biological Studies

This compound's interactions with biological systems have been examined through various assays.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a β-secretase inhibitor, which is relevant in Alzheimer's disease research .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to target proteins have revealed insights into its pharmacodynamics. Understanding how the compound binds to its targets can inform modifications to enhance efficacy and reduce side effects .

Case Studies

Case studies provide valuable insights into the practical applications of this compound.

Laboratory Research

In laboratory settings, researchers have utilized this compound to explore its effects on cell lines and animal models, providing foundational data for future clinical applications. These studies often assess cytotoxicity, selectivity, and mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituent LogD (Predicted) Hydrogen Bond Acceptors
Target Compound ~335 Benzylsulfonyl ~1.5 4
Bicalutamide 430.37 4-Fluorophenylsulfonyl ~3.0 6
N-(3-Acetylphenyl)-3-cyclopentylpropanamide 259.34 Cyclopentyl ~3.5 2
N-(3-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide 275.31 Pyrazole ~2.2 3

Biological Activity

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features both acetyl and sulfonyl functional groups, which contribute to its unique chemical properties. The synthesis typically involves:

  • Acetylation : The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 3-acetylphenylamine.
  • Sulfonylation : The resulting 3-acetylphenylamine is reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to form the final product.

The overall reaction can be summarized as follows:

3 aminophenylAcetic Anhydride3 acetylphenylamineBenzylsulfonyl ChlorideN 3 acetylphenyl 3 benzylsulfonyl propanamide\text{3 aminophenyl}\xrightarrow{\text{Acetic Anhydride}}\text{3 acetylphenylamine}\xrightarrow{\text{Benzylsulfonyl Chloride}}\text{N 3 acetylphenyl 3 benzylsulfonyl propanamide}

The mechanism of action for this compound involves interactions with specific molecular targets. The acetyl group can engage in hydrogen bonding with biological molecules, while the sulfonyl group acts as an electron-withdrawing entity, enhancing the compound's reactivity and binding affinity. This dual functionality allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing sulfonamide scaffolds have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX), which are frequently overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. By inhibiting specific pro-inflammatory pathways, it may help in conditions characterized by excessive inflammation. The presence of the acetyl group is believed to enhance this activity by stabilizing interactions with inflammatory mediators.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamide compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range . This suggests that this compound could possess comparable efficacy.
  • Evaluation of Anti-inflammatory Properties : In vitro assays have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a potential mechanism for treating inflammatory diseases .

Data Summary Table

Property Value
Molecular FormulaC16H18N2O3S
Molecular Weight306.39 g/mol
IC50 (Anticancer Activity)~10 µM (varies by cell line)
IC50 (Anti-inflammatory)~5 µM (in vitro studies)

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueExpected Data for Target CompoundReference
HRMS (ESI+)[M+H]+^+: Calculated 385.12; Observed 385.11
1H^1H NMR (CDCl3_3)δ 2.5 (s, 3H, acetyl), δ 4.3 (s, 2H, benzyl)
X-ray CrystallographySpace group P21_1, R-factor < 0.05

Q. Table 2: Bioactivity Comparison with Analogous Compounds

CompoundTarget (IC50_{50})Assay TypeReference
PARP1-IN-8 (Analog)PARP1 (97 nM)Cellular inhibition
GPR183 AntagonistJAK3 (27 nM)Enzyme activity

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